2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
Overview
Description
2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a chemical compound that has garnered significant attention in the field of medical research due to its potential therapeutic effects. This compound is known for its complex structure, which enables various applications, such as drug development and catalysis.
Preparation Methods
The synthesis of 2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione involves multiple steps. One common synthetic route includes the reaction of 4-methyl-6-(2-pyridylthio)pyrimidine-2-amine with indane-1,3-dione under specific conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in inhibiting specific enzymes.
Medicine: It is being investigated for its therapeutic effects, including its potential as an anti-cancer agent.
Industry: The compound’s unique structure makes it useful in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth. The pathways involved in its mechanism of action include the disruption of cellular signaling and metabolic processes .
Comparison with Similar Compounds
2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound shares a similar pyrimidine structure but differs in its functional groups and overall reactivity.
2-(6-Imidazo[1,2-b]pyridazin-3-yl)pyrimidin-4-amine: Another compound with a pyrimidine core, but with different substituents that affect its biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-[(E)-(4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-yl)iminomethyl]inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c1-12-10-17(27-16-8-4-5-9-21-16)24-20(23-12)22-11-15-18(25)13-6-2-3-7-14(13)19(15)26/h2-11,25H,1H3/b22-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUZCGJCXMDIK-SSDVNMTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)SC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)SC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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